molecular formula C12H24N2O3S B7036770 N-[2-oxo-2-(2-propylpiperidin-1-yl)ethyl]ethanesulfonamide

N-[2-oxo-2-(2-propylpiperidin-1-yl)ethyl]ethanesulfonamide

Cat. No.: B7036770
M. Wt: 276.40 g/mol
InChI Key: YGPMMMPEENTWFT-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(2-propylpiperidin-1-yl)ethyl]ethanesulfonamide is a compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom

Properties

IUPAC Name

N-[2-oxo-2-(2-propylpiperidin-1-yl)ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S/c1-3-7-11-8-5-6-9-14(11)12(15)10-13-18(16,17)4-2/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPMMMPEENTWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1C(=O)CNS(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(2-propylpiperidin-1-yl)ethyl]ethanesulfonamide typically involves the formation of the piperidine ring followed by the introduction of the ethanesulfonamide group. One common method includes the cyclization of appropriate precursors under specific conditions to form the piperidine ring. This can be achieved through hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as the Mitsunobu reaction and Suzuki–Miyaura coupling may be employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(2-propylpiperidin-1-yl)ethyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[2-oxo-2-(2-propylpiperidin-1-yl)ethyl]ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(2-propylpiperidin-1-yl)ethyl]ethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-[2-oxo-2-(2-propylpiperidin-1-yl)ethyl]ethanesulfonamide is unique due to its specific structural features and the presence of the ethanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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